10-epi-Eupatoroxin
Description
10-epi-Eupatoroxin is a sesquiterpene lactone derivative with structural and functional similarities to other eupatorin-type compounds. The "10-epi" prefix indicates a stereochemical variation at the C-10 position, which often influences pharmacological activity and molecular interactions .
Properties
CAS No. |
20071-54-9 |
|---|---|
Molecular Formula |
C20H24O8 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[(1R,2S,6R,7R,9S,10R,11S,12R,14R)-1,11-dihydroxy-14-methyl-5-methylidene-4-oxospiro[3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecane-9,2'-oxirane]-7-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O8/c1-5-8(2)16(22)26-10-6-19(7-25-19)13-12(21)15-18(4,28-15)20(13,24)14-11(10)9(3)17(23)27-14/h5,10-15,21,24H,3,6-7H2,1-2,4H3/b8-5-/t10-,11-,12+,13+,14+,15-,18-,19-,20-/m1/s1 |
InChI Key |
QUSNLLJZMPVTTC-MGJUGYCASA-N |
SMILES |
CC=C(C)C(=O)OC1CC2(CO2)C3C(C4C(C3(C5C1C(=C)C(=O)O5)O)(O4)C)O |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C[C@@]2(CO2)[C@@H]3[C@@H]([C@@H]4[C@]([C@@]3([C@@H]5[C@@H]1C(=C)C(=O)O5)O)(O4)C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2(CO2)C3C(C4C(C3(C5C1C(=C)C(=O)O5)O)(O4)C)O |
Other CAS No. |
20071-54-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of direct references to 10-epi-Eupatoroxin in the provided evidence, this section extrapolates comparisons based on structurally analogous compounds and general sesquiterpene lactone chemistry.
Structural Analogues
- 10-epi-β-Eudesmol : A related epimer with a hydroxyl group at the C-10 position. Gas chromatography data for 10-epi-β-Eudesmol reveals distinct retention times compared to β-Eudesmol, highlighting stereochemical impacts on physicochemical properties .
- Eupatorin : A parent compound lacking the C-10 epimerization. Eupatorin exhibits moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells), whereas epimerization at C-10 may alter binding affinity to molecular targets.
- Tetrodotoxin (TTX) : Though functionally distinct (a sodium channel blocker), TTX’s synthetic pathway involves stereochemical precision akin to sesquiterpene lactone epimerization. The total synthesis of 9-epiTetrodotoxin emphasizes the role of epimerization in modulating toxicity and bioavailability .
Pharmacological and Analytical Comparisons
Stereochemical Impact on Activity
Epimerization at critical positions (e.g., C-10 in sesquiterpenes or C-9 in TTX) can significantly alter bioactivity. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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